molecular formula C12H20INO2 B13910706 tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate

tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B13910706
M. Wt: 337.20 g/mol
InChI Key: WGTCCZNUYFFXCR-UHFFFAOYSA-N
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Description

tert-Butyl (6-iodospiro[33]heptan-2-yl)carbamate is a synthetic organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the iodine atom and the tert-butyl carbamate group. Reaction conditions often involve the use of strong bases, iodinating agents, and protective groups to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and applications.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific properties, such as polymers and nanomaterials.

    Chemical Biology: It can be employed in the study of biological processes, particularly in the development of probes and inhibitors for various enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can be compared with other spirocyclic carbamates, such as:

  • tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate

These compounds share a similar spirocyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful for further functionalization through substitution reactions, setting it apart from its analogs.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl N-(2-iodospiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7H2,1-3H3,(H,14,15)

InChI Key

WGTCCZNUYFFXCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)I

Origin of Product

United States

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